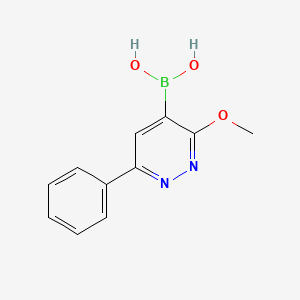
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.
Méthodes De Préparation
The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).
Applications De Recherche Scientifique
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of diseases such as cancer.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
3-Methoxyphenylboronic acid: This compound has a similar structure but lacks the pyridazinyl group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid derivative without the methoxy or pyridazinyl groups, commonly used in organic synthesis.
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11BN2O3 |
|---|---|
Poids moléculaire |
230.03 g/mol |
Nom IUPAC |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
Clé InChI |
RINYKASHDLYLAF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


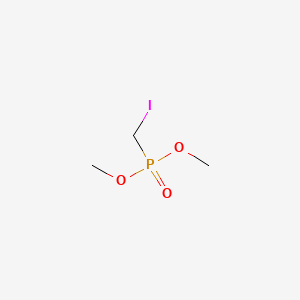

![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
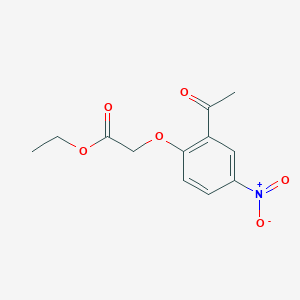
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
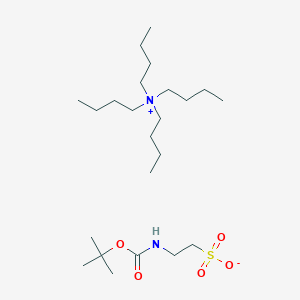


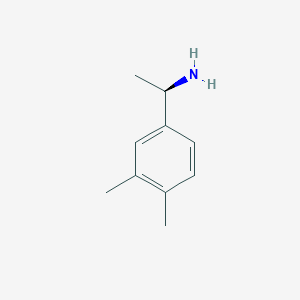
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
